1-(4-Methanesulfonylphenyl)ethane-1-thiol
Description
Significance and Research Rationale for Thiol-Containing Compounds in Contemporary Chemistry
Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are of paramount importance in modern chemistry. nih.govlongdom.org The thiol group imparts a unique set of properties to a molecule, making it a valuable functional group in a wide array of chemical and biological systems. nih.govingentaconnect.com Thiols are known to be effective nucleophiles and reducing agents, participating in a variety of chemical transformations. researchgate.net Their ability to form strong bonds with metals is a key feature, leading to applications in areas such as heavy metal chelation and the development of self-assembled monolayers on metal surfaces. nih.govmdpi.com
In medicinal chemistry, the thiol group is a critical component of several drugs. nih.govingentaconnect.com These compounds can act as antioxidants by scavenging harmful free radicals and can replenish cellular thiol pools, such as that of glutathione, a vital endogenous antioxidant. nih.govnih.govresearchgate.net Furthermore, the reactivity of the thiol group allows for its use in "click" chemistry reactions, which are highly efficient and selective, enabling the construction of complex molecules and functional materials. researchgate.net The formation of disulfide bonds through the oxidation of thiols is a fundamental process in protein chemistry, essential for maintaining the tertiary and quaternary structures of proteins. creative-proteomics.com The diverse reactivity and biological significance of the thiol group provide a strong rationale for the continued investigation of novel thiol-containing compounds.
Overview of Sulfone and Thiol Moieties in Organic Synthesis and Functional Materials
The combination of both a sulfone (-SO2-) and a thiol (-SH) moiety within a single molecular framework, as is the case in 1-(4-Methanesulfonylphenyl)ethane-1-thiol, suggests a molecule with a rich and versatile chemical profile.
The sulfone group is a highly versatile functional group in organic synthesis, often referred to as a "chemical chameleon" due to its ability to participate in a wide range of chemical reactions. nih.govthieme-connect.com It is a strongly electron-withdrawing group, which can activate adjacent protons, making them acidic and amenable to deprotonation and subsequent alkylation. iomcworld.com Sulfones are key intermediates in several important synthetic transformations, including the Ramberg–Bäcklund reaction and the Julia olefination. thieme-connect.com In materials science, the incorporation of sulfone groups into polymer backbones can lead to materials with high thermal stability, and resistance to oxidation and corrosion. wikipedia.orgbritannica.com Polymers such as polysulfones are used in high-performance applications. nih.gov
The thiol moiety , as previously discussed, offers a center of nucleophilicity and redox activity. nih.gov In the context of functional materials, thiols are extensively used for surface modification. researchgate.net The strong affinity of sulfur for noble metals allows for the formation of stable, ordered self-assembled monolayers on surfaces like gold and silver, which is a cornerstone of nanotechnology and surface science. creative-proteomics.com Thiol-ene "click" chemistry is a powerful method for polymer and material synthesis, allowing for the efficient formation of carbon-sulfur bonds under mild conditions. nih.gov This has been applied in the development of hydrogels, functionalized polymers, and other advanced materials. researchgate.netnih.gov Thiol-functionalized materials have also shown significant promise as adsorbents for heavy metals from aqueous solutions, owing to the strong coordination between the thiol group and metal ions. mdpi.comacs.org
The presence of both a stable, electron-withdrawing sulfone group and a reactive, versatile thiol group in this compound suggests that this compound could be a valuable building block in both organic synthesis and materials science.
Scope and Objectives of Focused Academic Investigations on this compound
Given the lack of extensive specific research on this compound, academic investigations would likely be structured to explore its fundamental properties and potential applications based on the known characteristics of its constituent functional groups.
The primary objectives of such a focused study would be:
Synthesis and Characterization: To develop an efficient and scalable synthetic route to this compound and to thoroughly characterize the compound using modern spectroscopic and analytical techniques.
Reactivity Profiling: To investigate the chemical reactivity of the thiol group in the presence of the strongly electron-withdrawing sulfone moiety. This would include studying its nucleophilicity, oxidation to the corresponding disulfide, and its participation in thiol-ene click reactions.
Exploration as a Synthetic Intermediate: To evaluate the utility of this compound as a building block in organic synthesis. The presence of the sulfone group could influence the reactivity of the aromatic ring and the benzylic position, offering opportunities for further functionalization.
Potential in Materials Science: To explore the application of this compound in the development of functional materials. This could involve its use as a monomer in polymerization reactions or as a ligand for the surface modification of nanoparticles and other substrates. The combination of the polar sulfone group and the metal-binding thiol group could lead to materials with interesting interfacial properties.
A comprehensive investigation guided by these objectives would provide valuable insights into the chemical behavior of this bifunctional organosulfur compound and could uncover novel applications in various areas of chemical science.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C9H12O2S2 |
| Molecular Weight | 216.32 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Expected to be soluble in organic solvents |
| Functional Groups | Thiol (-SH), Sulfone (-SO2-) |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified due to a lack of available literature data.
Table 2: Summary of Functional Group Characteristics and Potential Research Applications
| Functional Group | Key Chemical Properties | Potential Research Applications |
| Thiol (-SH) | Nucleophilic, Reducing agent, Forms strong bonds with metals, Can be oxidized to disulfides | Medicinal chemistry (antioxidants), Surface functionalization (nanotechnology), "Click" chemistry for material synthesis, Heavy metal chelation |
| Sulfone (-SO2-) | Strongly electron-withdrawing, Stabilizes adjacent carbanions, Good leaving group in certain reactions | Organic synthesis (e.g., Julia olefination), High-performance polymers, Agrochemicals and pharmaceuticals |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanethiol |
InChI |
InChI=1S/C9H12O2S2/c1-7(12)8-3-5-9(6-4-8)13(2,10)11/h3-7,12H,1-2H3 |
InChI Key |
AUANUWLPRULWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Diverse Synthetic Routes to 1-(4-Methanesulfonylphenyl)ethane-1-thiol and its Precursors
The preparation of this compound can be approached through various synthetic pathways, often involving the initial synthesis of a thioether precursor followed by oxidation and subsequent manipulation to yield the target thiol. A plausible precursor is 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol. The synthesis of this precursor can be initiated from commercially available starting materials such as 4-bromotoluene (B49008) and ethanethiol (B150549) through nucleophilic substitution reactions. The subsequent oxidation of the methylsulfanyl group to the methanesulfonyl group is a critical step, which can be achieved using oxidizing agents like hydrogen peroxide.
General synthetic strategies for aryl and benzylic thiols often involve the coupling of aryl halides with a sulfur source or the reduction of corresponding sulfonyl chlorides. For instance, copper-catalyzed coupling reactions of aryl iodides with sodium sulfide (B99878) have been shown to be effective for producing aryl thiols. These methods could potentially be adapted for the synthesis of precursors to this compound.
| Starting Material | Reagents | Intermediate/Product | Reference |
| 4-Bromotoluene | Ethanethiol, Base | 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol | Inferred from general thiol synthesis |
| 1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol | Hydrogen Peroxide | This compound | prepchem.com |
| Aryl Iodide | Sodium Sulfide, Copper Catalyst | Aryl Thiol | nih.gov |
Given the chiral center at the carbon atom bearing the thiol group, the stereoselective synthesis of the enantiomers of this compound is of considerable importance. Methodologies for the synthesis of chiral thiols often rely on the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis.
One potential strategy involves the stereoselective reduction of a corresponding ketone precursor, 1-(4-methanesulfonylphenyl)ethan-1-one, to the corresponding alcohol, followed by conversion to the thiol with retention or inversion of configuration. Chiral reducing agents or catalysts can be employed for the asymmetric reduction. Subsequently, the chiral alcohol can be converted to the thiol via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a thiol surrogate. The SmI2/LiBr-mediated reductive coupling of Ellman N-sulfinylimines with aldehydes represents a powerful method for the synthesis of chiral aminohydroxythiols, which could potentially be adapted for the synthesis of the target chiral thiol.
| Precursor | Method | Key Features | Reference |
| 1-(4-Methanesulfonylphenyl)ethan-1-one | Asymmetric reduction followed by substitution | Access to enantiomerically enriched alcohols | Inferred from general principles |
| Ellman N-sulfinylimines and Aldehydes | SmI2/LiBr-mediated coupling | High enantio- and diastereoselectivity for chiral aminohydroxythiols | researchgate.net |
For example, a one-pot synthesis could involve the in-situ generation of the thiol precursor followed by its immediate oxidation. An environmentally benign approach for the synthesis of substituted benzothiazole-2-thiols in water has been reported, highlighting the potential for aqueous-phase synthesis in related organosulfur chemistry rsc.org. Additionally, metal-free reactions, such as the use of iodine to catalyze the hydrothiolation of alkenes, present a greener alternative to heavy metal catalysis organic-chemistry.org. The direct conversion of thiols to sulfonyl chlorides and subsequently to sulfonamides using a combination of H2O2 and SOCl2 in a one-pot process also represents an efficient and environmentally conscious method organic-chemistry.org.
| Approach | Key Features | Potential Application | Reference |
| One-pot synthesis | Reduced waste, higher efficiency | Synthesis of precursors and final product | Inferred from rsc.orgorganic-chemistry.org |
| Aqueous-phase synthesis | Use of a green solvent | Synthesis of water-soluble intermediates | rsc.org |
| Metal-free catalysis | Avoidance of toxic heavy metals | Hydrothiolation and other C-S bond formations | organic-chemistry.org |
The development of scalable synthetic routes is crucial for the production of research-grade quantities of this compound. Scalability requires the use of readily available and inexpensive starting materials, robust and high-yielding reactions, and purification methods that are amenable to large-scale operations.
A process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, has been described on a larger scale, which involves the oxidation of a sulfide or sulfoxide (B87167) to a sulfone google.com. This suggests that the oxidation step in the synthesis of this compound is likely scalable. Furthermore, the synthesis of chiral diene ligands for asymmetric catalysis has been demonstrated on a multigram scale, indicating that methodologies for producing chiral compounds can be scaled up researchgate.net. The synthesis of chiral thiophosphorus acids has also been shown to be straightforward, inexpensive, and scalable nih.gov. These examples provide a basis for developing a scalable synthesis of the target chiral thiol.
| Strategy | Key Considerations | Relevance | Reference |
| Use of robust reactions | High yields, minimal side products | Feasibility of large-scale production | google.com |
| Scalable purification | Crystallization, distillation | Ease of purification on a larger scale | Inferred from general chemical principles |
| Precedent in similar structures | Existing scalable syntheses of related compounds | Confidence in the scalability of the proposed route | researchgate.netnih.gov |
Reaction Mechanisms and Kinetic Studies of Thiol Reactivity
The reactivity of the thiol group in this compound is influenced by the electronic properties of the 4-methanesulfonylphenyl substituent. The strong electron-withdrawing nature of the sulfonyl group is expected to increase the acidity of the thiol proton and influence its nucleophilicity.
Thiol-mediated transformations often proceed through various reactive intermediates. In radical reactions, such as the thiol-ene reaction, the key intermediate is a thiyl radical (RS•), which can be generated by photolysis, thermolysis, or the use of a radical initiator wikipedia.orgrsc.org. The thiyl radical then adds to an unsaturated bond, generating a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain wikipedia.orgrsc.org.
In nucleophilic substitution reactions, the thiolate anion (RS⁻) is the active nucleophile. The formation of the thiolate is facilitated by a base. The electron-withdrawing sulfonyl group in this compound would stabilize the thiolate anion, thereby increasing its concentration at a given pH. In nucleophilic aromatic substitution (SNAr) reactions involving biothiols, the reaction mechanism can be borderline between concerted and stepwise pathways, with the formation of a Meisenheimer-like intermediate in the stepwise mechanism nih.gov.
| Reaction Type | Key Intermediate | Formation | Reference |
| Radical Addition (Thiol-ene) | Thiyl radical (RS•) | Photolysis, thermolysis, radical initiator | wikipedia.orgrsc.org |
| Nucleophilic Substitution | Thiolate anion (RS⁻) | Deprotonation by a base | libretexts.org |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-like complex | Nucleophilic attack on an activated aromatic ring | nih.gov |
The thiol group of this compound can undergo a variety of derivatization and functionalization reactions, each with its own mechanistic pathway.
Oxidation: Thiols can be oxidized to various sulfur-containing functional groups. Mild oxidation typically yields disulfides (RSSR). Further oxidation can lead to sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). The oxidation of thiols to sulfonyl derivatives can be achieved using reagents like DMSO/HBr nih.gov.
Nucleophilic Substitution: As a potent nucleophile, the thiolate anion of this compound can participate in SN2 reactions with alkyl halides to form thioethers. The electron-withdrawing sulfonyl group may slightly decrease the nucleophilicity of the thiolate compared to an unsubstituted benzylic thiol, but it is still expected to be a good nucleophile.
Michael Addition (Thiol-Michael Reaction): Thiols readily undergo conjugate addition to α,β-unsaturated carbonyl compounds in a process known as the Thiol-Michael addition. This reaction is typically base-catalyzed and proceeds via the nucleophilic attack of the thiolate anion on the β-carbon of the unsaturated system. The kinetics of this reaction are influenced by the substitution on the thiol researchgate.net.
Thiol-Ene Reaction: As mentioned previously, thiols can react with alkenes via a radical-mediated thiol-ene reaction to form thioethers. The reaction is initiated by the formation of a thiyl radical and proceeds through a radical chain mechanism thieme-connect.de. The presence of electron-withdrawing groups on the thiol can affect the reactivity in these reactions nih.gov.
| Reaction | Reagents | Product | Mechanism |
| Oxidation | DMSO/HBr | Sulfonyl derivatives | Ionic |
| Nucleophilic Substitution | Alkyl halide | Thioether | SN2 |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether | Nucleophilic conjugate addition |
| Thiol-Ene Reaction | Alkene, radical initiator | Thioether | Radical chain reaction |
Post-Synthetic Modification and Derivatization Strategies
Post-synthetic modification of this compound allows for the generation of a diverse range of derivatives with tailored properties. These modifications can be targeted at the reactive thiol and sulfonyl moieties, providing avenues for creating new chemical entities for various applications.
The thiol group is a versatile handle for a variety of chemical transformations. Common derivatization strategies include:
Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers. This can be used to introduce a wide array of functional groups.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, which is a highly efficient method for forming carbon-sulfur bonds. mdpi.com
Thiol-Ene and Thiol-Yne "Click" Reactions: Radical-mediated addition of the thiol across a double or triple bond, respectively, providing a high-yield and atom-economical route to functionalized thioethers. mdpi.com
Oxidation: Controlled oxidation can yield disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidant and reaction conditions.
Derivatization with Maleimides: The rapid and specific reaction of thiols with maleimides is widely used for bioconjugation and materials science applications. nih.gov
The sulfonyl group, while generally less reactive than the thiol, can also undergo chemical transformations, although these often require harsher reaction conditions. Potential modifications include:
Reduction: Reduction of the sulfonyl group to a sulfinyl or thioether group can be achieved using strong reducing agents.
Nucleophilic Aromatic Substitution: While the sulfonyl group itself is not typically displaced, its strong electron-withdrawing nature can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other substituents.
Table 2: Potential Derivatization Reactions of this compound
| Moiety | Reaction Type | Reagent Example | Product Type |
| Thiol | Alkylation | Benzyl bromide | Thioether |
| Thiol | Michael Addition | Methyl acrylate | Thioether ester |
| Thiol | Thiol-Ene Reaction | Allyl alcohol | Hydroxypropyl thioether |
| Thiol | Oxidation | Hydrogen peroxide | Disulfide/Sulfonic acid |
| Sulfonyl | Reduction | Lithium aluminum hydride | Sulfide |
The systematic synthesis of congeners, or structurally related analogs, of this compound is a powerful approach for elucidating structure-reactivity relationships (SRR). By systematically modifying different parts of the molecule, it is possible to probe the influence of steric and electronic factors on its chemical and biological properties. nih.gov
Key modifications for SRR studies could include:
Variation of the Alkyl Chain: The ethyl group at the 1-position could be replaced with other alkyl or aryl groups of varying size and electronic properties to investigate the impact of steric hindrance and hydrophobicity around the thiol group.
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring would modulate the electronic properties of the entire molecule, thereby influencing the pKa of the thiol and the reactivity of the sulfonyl group.
Modification of the Sulfonyl Group: The methyl group on the sulfone could be replaced with other alkyl or aryl groups to alter the steric and electronic environment of this moiety.
The synthesized congeners would then be subjected to a battery of kinetic and reactivity assays to quantify the effects of the structural modifications. For example, the rates of thiol-disulfide exchange, oxidation potentials, and pKa values could be determined for each analog. The resulting data would allow for the development of quantitative structure-reactivity relationships (QSRR), which could be used to predict the properties of other, as-yet-unsynthesized, congeners and to design molecules with optimized reactivity profiles.
Table 3: Proposed Congeners for Structure-Reactivity Relationship Studies
| Modification Site | Proposed Change | Rationale |
| Alkyl Chain | Replacement of ethyl with methyl, isopropyl, or phenyl | To investigate the effect of steric bulk on thiol reactivity. |
| Aromatic Ring | Introduction of a nitro group at the 3-position | To increase the electron-withdrawing effect and lower the thiol pKa. |
| Aromatic Ring | Introduction of a methoxy (B1213986) group at the 3-position | To introduce an electron-donating group and study its effect on reactivity. |
| Sulfonyl Group | Replacement of methyl with trifluoromethyl | To enhance the electron-withdrawing nature of the sulfonyl group. |
Advanced Spectroscopic and Structural Characterization in Research
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution.
Multi-dimensional NMR for Comprehensive Structural and Stereochemical Assignment
For a molecule such as 1-(4-Methanesulfonylphenyl)ethane-1-thiol, standard one-dimensional (1D) ¹H and ¹³C NMR would provide initial information. However, multi-dimensional (2D) NMR experiments would be essential for definitive assignment.
COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. Key expected correlations would include the coupling between the methine proton (at C1) and the methyl protons of the ethane (B1197151) group, as well as couplings between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methanesulfonyl group, the ethanethiol (B150549) side chain, and the aromatic ring to their corresponding carbon atoms.
These techniques, used in concert, would allow for the unambiguous assignment of every proton and carbon atom in the molecule, confirming the core structure.
Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| -SO₂CH₃ | ~3.0-3.2 (s, 3H) | ~44-46 | Correlation to sulfonyl carbon |
| -CH(SH)CH₃ | ~4.2-4.4 (q, 1H) | ~40-45 | Correlations to aromatic C1', C2', C6' |
| -CH(SH)CH₃ | ~1.6-1.8 (d, 3H) | ~24-27 | Correlation to methine carbon |
| -SH | ~1.9-2.2 (d, 1H) | - | Correlation to methine carbon |
| Aromatic C2'/C6'-H | ~7.6-7.8 (d, 2H) | ~128-130 | Correlations to C4', C1' |
| Aromatic C3'/C5'-H | ~7.9-8.1 (d, 2H) | ~127-129 | Correlations to C1', C4', sulfonyl carbon |
Dynamic NMR for Conformational Analysis and Molecular Flexibility
The single bonds in the ethanethiol side chain and the bond between the phenyl ring and the sulfonyl group allow for rotational freedom. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could provide insight into this molecular flexibility. chemicalbook.com By tracking changes in peak shape and chemical shifts with temperature, it is possible to determine the energy barriers for rotation around specific bonds. chemicalbook.com For this compound, DNMR could potentially identify different stable conformers (rotamers) and quantify the energetic barriers to their interconversion. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. carlroth.com For this compound (C₉H₁₂O₂S₂), HRMS would provide a measured mass that is sufficiently accurate to confirm this specific formula, distinguishing it from other potential isomers or compounds with the same nominal mass. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to fragmentation. fishersci.com The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. smolecule.com For sulfonated and thiolated compounds, characteristic fragmentation pathways often involve the loss of specific neutral molecules or radicals. pharmaffiliates.comrsc.org
Key predicted fragmentation pathways for this compound would likely include:
Loss of the thiol group (-SH): Cleavage of the C-S bond could lead to a stable benzylic carbocation.
Loss of the ethanethiol side chain: Fragmentation could result in a methanesulfonylphenyl cation.
Cleavage of the sulfonyl group: Loss of SO₂ (64 Da) is a common fragmentation pathway for sulfones and sulfonamides. rsc.orgniainnovation.in
Loss of the methyl radical from the sulfonyl group: This would result in an [M-15]⁺ ion.
Elucidating these pathways helps to piece together the molecular structure, confirming the arrangement of the functional groups. pharmaffiliates.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nist.govnist.gov These two techniques are often complementary.
For this compound, the following characteristic vibrational modes would be expected:
S-H Stretch: A weak but sharp absorption band typically appears in the FTIR spectrum around 2550-2600 cm⁻¹. This is a highly characteristic peak for a thiol functional group.
SO₂ Stretches: The sulfone group would exhibit two strong, characteristic stretching bands in the FTIR spectrum: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. chemicalbook.com
Aromatic C-H Stretches: These typically appear as a series of bands above 3000 cm⁻¹.
Aromatic C=C Stretches: These are observed in the 1450-1600 cm⁻¹ region. For a para-substituted ring, the pattern of overtone bands in the 1660-2000 cm⁻¹ region can also be diagnostic.
C-S Stretch: The carbon-sulfur bond stretch is typically weak and found in the 600-800 cm⁻¹ region.
Table 3.2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Thiol (S-H) | Stretching | 2550 - 2600 | Weak |
| Sulfone (SO₂) | Asymmetric Stretching | 1300 - 1350 | Strong |
| Symmetric Stretching | 1120 - 1160 | Strong | |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium-Weak |
| C=C Stretching | 1450 - 1600 | Medium-Strong | |
| Alkyl | C-H Stretching | 2850 - 2960 | Medium |
X-ray Crystallography and Solid-State Structural Characterization
While NMR provides the structure in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nist.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous data on:
Bond lengths and angles: Precise measurement of all interatomic distances and angles.
Conformation: The exact torsional angles, revealing the preferred spatial arrangement of the functional groups in the crystal lattice.
Absolute stereochemistry: For a chiral compound, crystallographic analysis using anomalous dispersion can determine the absolute configuration (R or S) without ambiguity. nist.gov
Intermolecular interactions: It would reveal how the molecules pack together in the solid state, identifying key interactions such as hydrogen bonds (potentially involving the thiol proton and sulfonyl oxygens) and π-stacking of the phenyl rings.
Such data is invaluable for understanding the molecule's fundamental physicochemical properties and for computational modeling studies. charite.dechemicalbook.com However, no published crystal structure for this specific compound appears to be available. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing Architectures
The precise three-dimensional arrangement of molecules in the solid state is dictated by a complex interplay of various intermolecular forces. While specific crystallographic data for this compound is not publicly available, an analysis of structurally related compounds allows for a detailed prediction of its likely intermolecular interactions and crystal packing architecture. The key functional groups—the methanesulfonyl group, the phenyl ring, and the thiol group—each play a significant role in directing the supramolecular assembly.
Key Predicted Intermolecular Interactions:
Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, though it is generally a weaker donor than the hydroxyl (-OH) group. It is plausible that S-H···O interactions would form, with the sulfonyl oxygen atoms acting as strong hydrogen bond acceptors. These interactions are a common feature in the crystal structures of compounds containing both sulfonyl and hydrogen-bond-donating groups.
S-H/π Interactions: A notable interaction for aromatic thiols is the S-H/π interaction, where the thiol hydrogen interacts with the electron-rich π-system of an adjacent phenyl ring. nih.govfigshare.comresearchgate.net Studies on similar molecules, such as Boc-L-4-thiolphenylalanine tert-butyl ester, have revealed crystal organization centered on this type of interaction, with Hthiol···Caromatic distances falling below the sum of the van der Waals radii of hydrogen and carbon. nih.govfigshare.comresearchgate.net
π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions. Depending on the specific packing arrangement, these could manifest as either face-to-face or offset stacking configurations, contributing significantly to the cohesive energy of the crystal.
Predicted Crystal Packing Architecture:
Interactive Data Table: Predicted Intermolecular Contact Distances
The following table provides predicted distances for the key intermolecular interactions based on typical values observed in analogous structures from the Cambridge Structural Database.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| Hydrogen Bond | S-H | O=S | 2.2 - 2.8 |
| S-H/π Interaction | S-H | C (aromatic) | 2.7 - 3.0 |
| C-H···O Interaction | C-H (aromatic/aliphatic) | O=S | 2.3 - 3.0 |
| π-π Stacking | Centroid (Phenyl Ring) | Centroid (Phenyl Ring) | 3.3 - 3.8 |
Note: These are predicted values and actual distances would need to be confirmed by single-crystal X-ray diffraction analysis.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and spectroscopic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.
For 1-(4-Methanesulfonylphenyl)ethane-1-thiol, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the adjacent aromatic ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the methanesulfonyl group and the phenyl ring, which act as electron-accepting regions. This distribution suggests that the molecule would likely act as a nucleophile at the thiol group and as an electrophile at the sulfonyl-substituted ring. The HOMO-LUMO gap can be used to predict the pathways of reactions such as nucleophilic or electrophilic additions.
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |
This is a hypothetical data table based on typical values for similar aromatic sulfonyl and thiol compounds.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map of this compound would likely show regions of negative potential (electron-rich) localized around the oxygen atoms of the sulfonyl group and the sulfur atom of the thiol group, making these areas susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are expected around the hydrogen atoms, particularly the thiol hydrogen and those on the methyl group of the sulfonyl moiety. researchgate.net The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electron-withdrawing nature of the sulfonyl group and the electron-donating character of the thiol-containing alkyl group. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. rsc.org For this compound, MD simulations could reveal the rotational freedom around the C-S bonds of both the thiol and sulfonyl groups, as well as the flexibility of the ethyl chain. These simulations can map the potential energy surface to identify the most stable conformations (local and global minima) and the energy barriers between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its interactions with other molecules. For instance, the accessibility of the thiol group for reaction could be sterically hindered in certain conformations. Simulations of this molecule in different solvent environments could also predict how its conformation and dynamics change, which is pertinent to its behavior in solution-phase reactions. nih.gov
Docking Studies and Binding Site Predictions for Molecular Interactions (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In a non-clinical context, docking studies of this compound could be used to investigate its potential interactions with various materials or macromolecules. For example, its ability to bind to the surface of a metal catalyst or to the active site of an enzyme could be explored. Such studies would involve generating a 3D model of the target and systematically fitting the conformations of the thiol compound into potential binding sites. The binding affinity is then estimated using a scoring function, which can help in identifying the most likely binding modes and key intermolecular interactions, such as hydrogen bonds or van der Waals forces. nih.govmdpi.comekb.egmdpi.com
Reaction Mechanism Prediction and Transition State Analysis using DFT
Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. chemrxiv.orgresearchgate.netchemrxiv.org For this compound, DFT could be used to predict the mechanism of various reactions, such as the thiol-ene "click" reaction, where the thiol adds across a double bond. researchgate.net By mapping the potential energy surface of the reaction, the transition state structure can be identified, and the activation energy can be calculated, providing a quantitative measure of the reaction rate. acs.orgacs.org This analysis can also reveal whether a reaction proceeds through a concerted or a stepwise mechanism. For instance, in a Michael-type addition, DFT calculations can determine the stability of the carbanion intermediate. mdpi.com
Catalytic and Material Science Applications in Academic Research
The Chemical Compound as a Ligand or Organocatalyst in Organic Transformations
The presence of a thiol group makes 1-(4-Methanesulfonylphenyl)ethane-1-thiol a candidate for use as a nucleophile in various organic reactions. In the field of organocatalysis, small organic molecules are used to accelerate chemical reactions, and thiols are frequently employed in conjugate addition reactions, often referred to as sulfa-Michael additions.
Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, which are crucial in pharmaceuticals and agrochemicals. The conjugate addition of thiols to electron-deficient alkenes is a direct method for creating stereogenic centers. Research has demonstrated that bifunctional organocatalysts, such as those derived from cinchona alkaloids, can facilitate highly enantioselective sulfa-Michael reactions of alkyl thiols to α,β-unsaturated compounds. nih.gov These catalysts typically operate through a mechanism where one part of the catalyst activates the Michael acceptor while another part positions the thiol nucleophile for a stereocontrolled attack.
For this compound, its participation in such reactions would be influenced by the electronic nature of the methanesulfonyl group. This strongly electron-withdrawing group would decrease the nucleophilicity of the thiol compared to simple alkyl or aryl thiols, potentially affecting reaction rates. However, the acidity of the S-H bond would be increased, which could be advantageous in certain catalytic cycles. While specific studies are needed, it is plausible that this compound could serve as a unique nucleophile in asymmetric reactions, offering different reactivity profiles compared to more common thiols. researchgate.netresearchgate.net
Table 1: Examples of Asymmetric Sulfa-Michael Additions with Various Thiols
| Michael Acceptor | Thiol Nucleophile | Catalyst Type | Enantiomeric Excess (ee) |
| α,β-Unsaturated N-Acylated Oxazolidin-2-one | Various Alkyl Thiols | Bifunctional Cinchona Alkaloid | Up to 99% |
| Phenyl Vinyl Sulfone | Thiophenol | Organocatalyst | High |
| Silyl Glyoxylates | Aromatic and Aliphatic Thiols | Chiral Lewis Acid | Up to 98% |
| β-Nitroacrylates | Various Thiols | Organocatalyst | High |
This table presents data from studies on related thiol compounds to illustrate the potential of asymmetric sulfa-Michael reactions. nih.govresearchgate.netresearchgate.netrsc.org
Thiols are well-known participants in redox processes, primarily through the formation of thiyl radicals (R-S•). These radicals are key intermediates in thiol-ene reactions, which are powerful "click chemistry" transformations. wikipedia.org The generation of a thiyl radical can be initiated by photolysis, thermolysis, or through single-electron transfer (SET) from a photocatalyst. nih.gov Once formed, the thiyl radical adds across a carbon-carbon double bond, propagating a radical chain reaction that results in the formation of a thioether.
The structure of this compound suggests it could readily participate in such redox cycles. The stability and reactivity of the corresponding 1-(4-methanesulfonylphenyl)ethan-1-yl radical would be influenced by the aromatic ring and the sulfonyl group. This compound could potentially be used as a chain transfer agent in radical polymerizations or as a component in photoredox-catalyzed organic synthesis.
Integration into Novel Functional Materials
The unique combination of an aromatic core, a reactive thiol group, and a polar sulfonyl group makes this compound an interesting building block for the synthesis of advanced functional materials.
Thiol-ene chemistry has become a cornerstone of polymer and materials synthesis due to its high efficiency, lack of byproducts, and insensitivity to oxygen and water. researchgate.net This reaction involves the step-growth radical addition of a thiol to an alkene (ene). wikipedia.orgresearchgate.net By using multifunctional thiols and enes, highly crosslinked polymer networks can be readily formed. elsevierpure.comresearchgate.net
As a monofunctional thiol, this compound could be employed in several ways in polymer science:
End-capping Agent: It could be used to functionalize the chain ends of polymers, introducing the sulfonylphenyl group to modify polymer properties.
Pendant Group Modification: It could be grafted onto a polymer backbone containing alkene side chains, imparting new functionalities.
Monomer in Linear Polymerizations: When reacted with a difunctional ene, it could form a linear polymer. The methanesulfonyl group would be incorporated into the polymer backbone, potentially enhancing properties such as thermal stability or solubility.
The thiol-ene reaction is known for its versatility, allowing for the creation of materials ranging from soft gels to rigid, porous polymers. researchgate.netrsc.orgresearchgate.net
Table 2: Characteristics of Thiol-Ene Polymerization
| Feature | Description |
| Reaction Type | Radical-mediated step-growth addition |
| Initiation | Photo-initiation (UV light) or Thermal initiation |
| Key Intermediates | Thiyl radicals |
| Advantages | High yields, fast reaction rates, minimal byproducts, oxygen tolerance |
| Applications | Network polymer synthesis, surface functionalization, bioconjugation |
This table summarizes the general features of thiol-ene polymerization, a process in which this compound could potentially participate.
The modification of surfaces is critical for applications in electronics, biosensing, and corrosion prevention. Thiols, particularly aromatic thiols, are known to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. nih.govnorthwestern.edu The formation of these monolayers is driven by the strong covalent bond between the sulfur atom and the metal surface. oaepublish.com
This compound is an excellent candidate for forming such SAMs. harvard.edu The key features that would govern its assembly include:
Head Group: The thiol group would serve as the anchor, binding the molecule to the substrate.
Backbone: The phenyl ring provides rigidity and enables intermolecular π-π stacking interactions, which contribute to the stability and ordering of the monolayer. iphy.ac.cn
Terminal Group: The methanesulfonyl group would be exposed at the surface of the monolayer. This polar, non-reactive group would define the interfacial properties of the material, such as its wettability, adhesion, and resistance to non-specific protein adsorption.
By creating a well-defined surface terminated with sulfonyl groups, this compound could be used to systematically study surface phenomena or to create platforms for further chemical functionalization. mdpi.comnih.govdiva-portal.orgnih.gov
The formation of SAMs is a prime example of bottom-up nanofabrication through molecular self-organization. The final structure of an aromatic thiol SAM is determined by a delicate balance of forces: the sulfur-metal bond, van der Waals interactions, and π-π stacking between adjacent aromatic rings. oaepublish.comiphy.ac.cn
The specific structure of this compound would introduce additional factors into this assembly process. The presence of the methanesulfonyl group could influence the packing arrangement of the molecules on the surface due to its size and strong dipole moment. This could lead to unique two-dimensional crystalline structures that differ from those formed by simpler aromatic thiols. Studying the self-organization of this molecule could provide fundamental insights into how functional groups direct supramolecular assembly on surfaces.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Method Development (HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for assessing the purity of synthesized "1-(4-Methanesulfonylphenyl)ethane-1-thiol" and for monitoring the progress of its synthesis. amazonaws.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these tasks.
The goal of an HPLC method is to separate, quantify, and identify the main compound, any reaction impurities, synthetic intermediates, and potential degradation products. amazonaws.com Method development involves a systematic optimization of various parameters, including the choice of stationary phase (column), mobile phase composition, and detector settings. amazonaws.comrjpbcs.com For a compound like "this compound", which contains both polar (sulfonyl) and non-polar (phenyl) moieties, as well as a reactive thiol group, Reversed-Phase HPLC (RP-HPLC) is often the most suitable approach.
Reaction monitoring is another critical application of chromatography. By taking aliquots from a reaction mixture at different time intervals and analyzing them, chemists can track the consumption of starting materials and the formation of products and byproducts. This real-time analysis allows for precise control over reaction conditions and optimization of yield and purity. thieme.dersc.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Acetonitrile serves as the organic modifier, while formic acid helps to ensure good peak shape by suppressing the ionization of the thiol group. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detector | UV-Vis Diode Array Detector (DAD) at 230 nm | The phenyl and sulfonyl groups provide strong UV absorbance for sensitive detection. A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. nih.govresearchgate.net For "this compound", derivatization might be necessary to increase its volatility and prevent on-column degradation of the thiol group. The analysis would likely be performed using a capillary column with a non-polar or mid-polarity stationary phase and a Flame Ionization Detector (FID) or a sulfur-selective detector for enhanced sensitivity.
Table 2: Illustrative GC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, versatile, and low-polarity phase suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases that provide good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is used to elute compounds with different boiling points effectively. |
| Detector | Flame Ionization Detector (FID) at 300 °C | A universal detector for organic compounds providing high sensitivity. |
"this compound" possesses a chiral center at the carbon atom bearing the thiol group, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to separate and quantify them. Chiral HPLC is the predominant technique for assessing enantiomeric purity. nih.govelte.hu
This separation is achieved using a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.comsci-hub.se The development of a chiral separation method involves screening different CSPs and mobile phases to achieve baseline resolution. researchgate.netmdpi.com Normal-phase (using hexane/alcohol mixtures) or polar organic modes are often employed for this purpose. elte.hu The resolution factor (Rs) is a critical parameter, with a value greater than 1.5 indicating baseline separation. nih.govresearchgate.net
Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition | Rationale |
| Column | Amylose-based CSP (e.g., Lux Amylose-1), 250 mm x 4.6 mm, 5 µm | Polysaccharide-based CSPs are highly versatile for resolving a wide variety of racemates. |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations. Diethylamine is a basic additive used to improve the peak shape of acidic or basic analytes. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution in chiral separations. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral recognition; ambient temperature is a common starting point. |
| Detector | UV-Vis at 230 nm | Provides sensitive detection of the enantiomers. |
| Expected Outcome | Baseline separation (Rs > 1.5) of the two enantiomers. | Allows for accurate quantification of the enantiomeric excess (ee). |
Electrochemical Characterization and Redox Properties
The thiol group (-SH) in "this compound" is redox-active, making electrochemical methods valuable for characterizing its oxidation-reduction (redox) properties. nih.gov Thiols can undergo a series of oxidation reactions, typically proceeding from the thiol to a disulfide, and then to more highly oxidized species such as sulfenic, sulfinic, and finally sulfonic acids. researchgate.netresearchgate.net
R-SH → RS-SR (Disulfide) → RSO₂H (Sulfinic acid) → RSO₃H (Sulfonic acid)
These transformations are fundamental to the chemical reactivity of the molecule. nih.gov Electrochemical techniques, particularly cyclic voltammetry (CV), can be used to probe the potentials at which these redox events occur. In a CV experiment, the potential applied to an electrode is scanned linearly, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides information about the redox potentials and the stability of the electrochemically generated species.
For "this compound", one would expect to observe an initial irreversible oxidation wave corresponding to the formation of a thiyl radical (RS•). This highly reactive species can then dimerize to form the corresponding disulfide. researchgate.net Further oxidation at higher potentials would lead to the formation of the sulfinic and sulfonic acids. The presence of the electron-withdrawing methanesulfonyl group on the phenyl ring would likely make the thiol group more difficult to oxidize compared to an unsubstituted analog, shifting its oxidation potential to more positive values.
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis
In many instances, such as during synthesis or in metabolic studies, "this compound" may exist in a complex mixture with isomers, byproducts, or metabolites. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for analyzing such samples. numberanalytics.comijnrd.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is one of the most powerful and widely used hyphenated techniques in modern analytical chemistry. nih.govresearchgate.net
In an LC-MS/MS system, the components of a mixture are first separated by an HPLC system. ijarnd.com The eluent from the column is then directed into the ion source of a mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique that can generate intact molecular ions ([M+H]⁺ or [M-H]⁻) of the separated analytes. ijarnd.com
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion of the target compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. nih.gov This fragmentation pattern provides a structural fingerprint that can be used for unambiguous identification and confirmation, even at trace levels. researchgate.netmdpi.com This makes LC-MS/MS an invaluable tool for impurity profiling and pharmacokinetic analysis. numberanalytics.com
Table 4: Illustrative LC-MS/MS Method Parameters for Identification in a Complex Matrix
| Parameter | Condition | Rationale |
| LC System | UHPLC with C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | Ultra-High Performance Liquid Chromatography (UHPLC) provides faster separations and higher resolution compared to conventional HPLC. |
| Mobile Phase | Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | Standard mobile phases for reversed-phase LC-MS that are volatile and promote ionization. |
| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer | Provides the capability for MS/MS experiments and high-resolution mass measurements for accurate mass determination. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is a soft ionization technique suitable for polar and semi-polar compounds. Both modes are checked to determine the most sensitive response. |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with Product Ion Scan | MRM provides high sensitivity and selectivity for quantification, while product ion scans are used for structural confirmation of unknown peaks. |
Mechanistic Biological Interactions at the Molecular Level Excluding Clinical Outcomes
Molecular Target Identification and Binding Mechanism Studies (In Vitro)
Enzyme Inhibition Mechanisms and Kinetics (Molecular Focus)
No studies detailing the inhibition of specific enzymes by 1-(4-Methanesulfonylphenyl)ethane-1-thiol or the kinetics of such interactions were found.
Receptor Binding Thermodynamics and Kinetics (In Vitro)
There is no available data on the binding of this compound to any specific biological receptors, nor any thermodynamic or kinetic parameters of such interactions.
Development as Chemical Biology Probes and Tools
The use of this compound as a chemical probe or tool in chemical biology research has not been described in the literature. nih.gov While thiol-containing molecules are utilized as probes, no specific development or application has been documented for this particular compound. researchgate.netnih.govljmu.ac.uk
Structural Elucidation of Interactions with Biomolecules (e.g., proteins, DNA)
No structural studies, such as X-ray crystallography or NMR spectroscopy, have been published that elucidate the interaction of this compound with proteins, DNA, or other biomolecules.
Future Directions and Emerging Research Avenues
Unexplored Synthetic Pathways and Derivatization Potential
The synthesis of 1-(4-Methanesulfonylphenyl)ethane-1-thiol can be approached through various established methods for thiol and sulfone formation. However, optimizing these routes and exploring new ones remains a key area for future research.
Potential Synthetic Approaches: Traditional methods for synthesizing thiols often involve the reaction of alkyl halides with a source of sulfhydryl ions. psu.edu For this specific compound, a plausible route involves the conversion of 1-(4-methanesulfonylphenyl)ethanol to the corresponding halide, followed by substitution with a thiolating agent. An alternative, enantioselective approach could adapt methods that yield homochiral benzylic thiols, which would be crucial for applications in medicinal chemistry. psu.edu
Derivatization Opportunities: The thiol group is highly reactive and offers numerous possibilities for derivatization. researchgate.net These reactions can be used to create a diverse library of new molecules with tailored properties.
| Reaction Type | Reagents | Potential Product | Significance |
| Oxidation | Mild Oxidants (e.g., I2) | Disulfide | Formation of dimers, potential for dynamic covalent chemistry. |
| Alkylation | Alkyl Halides | Thioether | Modification of steric and electronic properties. |
| Thiol-ene Reaction | Alkenes, Radical Initiator | Functionalized Thioether | A "click" chemistry approach for efficient and specific conjugation. researchgate.net |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | Covalent modification of biomolecules or polymer synthesis. researchgate.net |
These derivatization strategies highlight the versatility of the thiol group, enabling the synthesis of a wide array of new compounds from this compound. researchgate.net
Novel Applications in Emerging Interdisciplinary Fields
The unique combination of a reactive thiol and a polar, stable sulfone group makes this compound a candidate for several advanced applications.
Materials Science : Thiol-containing compounds are used in the development of self-healing materials and advanced coatings. researchgate.net The thiol group can participate in reversible thiol-disulfide exchange reactions, which can be harnessed to create dynamic polymer networks. researchgate.net The presence of the sulfone group could enhance the thermal stability and adhesive properties of such materials.
Nanotechnology : Thiol-functionalized surfaces are pivotal in nanotechnology for controlling the adhesion of cells in tissue engineering and for creating functionalized nanoparticles. longdom.org this compound could be used to modify gold nanoparticles, with the sulfone group providing a handle for further functionalization or for tuning the solubility and electronic properties of the nanoparticles.
Medicinal Chemistry : Both thiol and sulfone groups are found in various pharmaceutically active compounds. longdom.org Heteroaromatic sulfones, for example, have been identified as a new class of thiol-selective reagents with biological compatibility. nih.govwsu.edu While this specific compound's biological activity is unknown, it could serve as a scaffold or building block for the synthesis of new drug candidates. Its thiol group could interact with biological targets, such as cysteine residues in proteins. nih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. arxiv.org For a relatively unexplored molecule like this compound, these computational tools offer a pathway to rapidly predict its properties and potential.
Predictive Modeling: ML models can be trained on large datasets of known molecules to predict various properties, including reactivity, solubility, and potential biological activity. nih.gov By inputting the structure of this compound, researchers could generate hypotheses about its behavior without the need for extensive initial laboratory work.
Automated Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes. nih.gov These systems analyze the target molecule and suggest a sequence of reactions based on vast databases of chemical transformations. soton.ac.uk This could uncover more efficient or environmentally friendly ways to produce this compound and its derivatives.
| AI/ML Application | Potential Impact on Research |
| Property Prediction | Rapidly screen for potential applications in materials science or medicine. |
| Reaction Outcome Prediction | Optimize reaction conditions for synthesis and derivatization, saving time and resources. illinois.edu |
| De Novo Drug Design | Use the compound's scaffold as a starting point for generating novel drug candidates with desired properties. researchgate.net |
Addressing Current Research Gaps and Challenges in Thiol and Sulfone Chemistry
The study of this compound can also contribute to addressing broader challenges in the field of sulfur chemistry.
A significant challenge in working with thiols is their susceptibility to oxidation, which can alter their chemical properties and reduce their effectiveness in certain applications. longdom.org Research into the stability of this compound under various conditions could provide insights into how the electron-withdrawing sulfone group influences the oxidative stability of the adjacent thiol.
Furthermore, developing new, highly selective thiol-blocking reagents is an active area of research. wsu.edu Investigating the reactivity of this compound could lead to a better understanding of the factors that govern thiol reactivity, potentially informing the design of new protective groups or probes for biological systems. The synthesis of sulfones can also be challenging, and exploring novel synthetic routes to this compound could contribute to the broader toolkit of synthetic organic chemists. psu.edu
By serving as a model system, this compound can help researchers refine their understanding of the fundamental chemistry of thiols and sulfones, paving the way for new discoveries and applications.
Q & A
Q. What synthetic routes are recommended for preparing 1-(4-Methanesulfonylphenyl)ethane-1-thiol?
Methodological Answer: A two-step approach is commonly employed:
Synthesis of the Alcohol Precursor : Reduce 4-methanesulfonylacetophenone using sodium borohydride (NaBH₄) or enantioselective biocatalysts (e.g., P. crispum cells) to yield 1-(4-Methanesulfonylphenyl)ethanol. Optimize reaction conditions (e.g., solvent: aqueous medium; temperature: 25–37°C) to enhance yield and enantiomeric excess (ee) .
Thiol Functionalization : Convert the alcohol to the thiol via Mitsunobu reaction (using triphenylphosphine/diethyl azodicarboxylate with thioacetic acid) or nucleophilic substitution (e.g., using thiourea followed by hydrolysis). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm structure, purity, and substitution patterns. The methanesulfonyl group (SO₂CH₃) shows distinct deshielded protons (δ ~3.0 ppm) and sulfur-linked carbon signals (δ ~44 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺ ions) with accuracy <5 ppm .
- FT-IR : Identify thiol (-SH) stretches (~2550 cm⁻¹) and sulfonyl (SO₂) vibrations (~1300–1150 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
- Biocatalytic Reduction : Use immobilized Rhodococcus sp. or P. crispum cells to reduce 4-methanesulfonylacetophenone enantioselectively. Monitor ee via chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) .
- Chiral Auxiliaries : Introduce a chiral ligand (e.g., BINAP) in asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction). Optimize ligand/metal ratios (e.g., RuCl₂/(S)-BINAP) to achieve >90% ee .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Systematic Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., substituent size, electron-withdrawing/donating groups) and thiol position.
- Biological Assays : Test antibacterial activity via minimum inhibitory concentration (MIC) assays (E. coli, S. aureus). Pair with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., cyclooxygenase-2 inhibition) .
Q. What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Biodegradability : Conduct OECD 301D (Closed Bottle Test) to measure aerobic degradation in aqueous systems over 28 days .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). Use LC-MS to track bioaccumulation in model organisms .
Q. How can contradictions in catalytic efficiency data across studies be resolved?
Methodological Answer:
- Control Experiments : Replicate reactions under standardized conditions (solvent purity, catalyst loading, temperature).
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, substrate concentration). Use QSAR models to predict outliers .
Q. What role does this compound play in material science applications?
Methodological Answer:
- Surface Chemistry : Study adsorption on indoor surfaces (e.g., silica, polymers) via microspectroscopic imaging (AFM, ToF-SIMS). Measure partition coefficients (log Kₐ) to model indoor air quality impacts .
- Self-Assembled Monolayers (SAMs) : Functionalize gold nanoparticles with the thiol group. Characterize SAM stability via electrochemical impedance spectroscopy (EIS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
